1-(Thietan-3-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

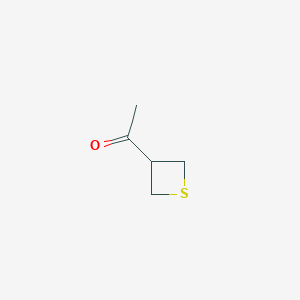

1-(Thietan-3-yl)ethan-1-one is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by a thietane ring attached to an ethanone group

Preparation Methods

The synthesis of 1-(Thietan-3-yl)ethan-1-one can be achieved through several methods:

-

Intermolecular Nucleophilic Thioetherification: : This method involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide. The reaction conditions typically include the use of a polar solvent and elevated temperatures to facilitate the formation of the thietane ring .

-

Intramolecular Nucleophilic Thioetherification: : In this approach, 3-mercaptoalkyl halides or sulfonates undergo intramolecular cyclization to form the thietane ring. This method is similar to the intermolecular approach but involves a single molecule undergoing cyclization .

-

Photochemical [2 + 2] Cycloadditions: : This method involves the photochemical reaction of alkenes with thiocarbonyl compounds to form thietanes. The reaction is typically carried out under ultraviolet light and can produce various thietane derivatives .

-

Ring Contractions and Expansions: : Thietanes can also be synthesized through the ring contraction of five or six-membered thiaheterocycles. This method involves the use of specific reagents and conditions to induce the ring contraction .

Chemical Reactions Analysis

1-(Thietan-3-yl)ethan-1-one undergoes several types of chemical reactions:

-

Oxidation: : The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and peracids .

-

Reduction: : The carbonyl group in the ethanone moiety can be reduced to form alcohols. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used .

-

Substitution: : The thietane ring can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles. This reaction can be facilitated by the presence of a leaving group on the sulfur atom .

-

Cycloaddition: : The thietane ring can participate in cycloaddition reactions with alkenes or alkynes to form larger ring systems. This reaction is often catalyzed by transition metals .

Scientific Research Applications

1-(Thietan-3-yl)ethan-1-one has several scientific research applications:

-

Pharmaceuticals: : Thietane-containing compounds have shown potential as antiviral and anticancer agents. The unique structure of thietanes allows them to interact with biological targets in a specific manner .

-

Organic Synthesis: : Thietanes are valuable intermediates in organic synthesis. They can be used to construct more complex sulfur-containing compounds, which are important in various chemical industries .

-

Material Science: : Thietane derivatives are used in the development of new materials with unique properties, such as high thermal stability and conductivity .

Mechanism of Action

The mechanism of action of 1-(Thietan-3-yl)ethan-1-one involves its interaction with specific molecular targets. The sulfur atom in the thietane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ethanone moiety can also participate in hydrogen bonding and other non-covalent interactions, further enhancing the compound’s biological activity .

Comparison with Similar Compounds

1-(Thietan-3-yl)ethan-1-one can be compared with other thietane derivatives:

-

1-(Thietan-2-yl)ethan-1-ol: : This compound has a hydroxyl group instead of a carbonyl group, which affects its reactivity and biological activity .

-

1-(Thietan-3-yl)propan-1-one: : This compound has an additional carbon atom in the alkyl chain, which can influence its physical and chemical properties .

-

1-(Thietan-3-yl)ethan-1-amine: : This compound contains an amine group, which can participate in different types of chemical reactions compared to the ethanone group .

The uniqueness of this compound lies in its specific combination of a thietane ring and an ethanone group, which imparts distinct chemical and biological properties.

Biological Activity

1-(Thietan-3-yl)ethan-1-one , also known as thietanone, is a sulfur-containing heterocyclic compound with significant biological activity. This compound has been studied for its potential applications in various fields, including medicinal chemistry, due to its unique structural properties and reactivity.

- IUPAC Name : this compound

- CAS Number : 1512355-92-8

- Molecular Weight : Approximately 114.16 g/mol

- Molecular Formula : C5H8OS

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as a bioactive compound. Key areas of interest include:

Antimicrobial Properties

Research has indicated that thietane derivatives, including this compound, exhibit antimicrobial activity. A study focusing on thietane derivatives demonstrated that certain compounds could inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Anticancer Activity

The anticancer properties of thietane derivatives have also been explored. In vitro studies have shown that these compounds can induce apoptosis in cancer cells, possibly through the modulation of specific signaling pathways . The exact mechanism of action remains under investigation, but preliminary findings suggest that these compounds may target cellular processes critical for cancer cell survival.

Antioxidant Activity

Antioxidant activity is another area where this compound shows promise. Compounds with thietane structures have been found to scavenge free radicals effectively, which is crucial in preventing oxidative stress-related diseases . This property could make them valuable in developing dietary supplements or therapeutic agents aimed at reducing oxidative damage.

Synthesis and Biological Evaluation

A recent study synthesized various thietanone derivatives and evaluated their biological activities. Among these, 5-amino-substituted derivatives exhibited significant antiplatelet and anticoagulant activities, indicating the potential for developing new therapeutic agents targeting cardiovascular diseases .

Comparative Analysis of Thietanone Derivatives

| Compound | Biological Activity | Reference |

|---|---|---|

| This compound | Antimicrobial | |

| 5-amino-thietanones | Anticancer, Antioxidant | |

| 3-bromo-thietanones | Antiplatelet, Anticoagulant |

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cellular signaling pathways. For instance, its antimicrobial activity may result from inhibiting enzymes critical for bacterial cell wall synthesis or metabolic pathways .

Properties

IUPAC Name |

1-(thietan-3-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8OS/c1-4(6)5-2-7-3-5/h5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSEHMCGCEPARCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CSC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.